N-(2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The isoxazole and pyrazole rings are then coupled through a series of reactions involving amide bond formation and thioamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N~3~-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N3-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-2-[(2S,3R,6S)-3-[[[(3,5-dimethyl-4-isoxazolyl)amino]-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
- N-[(2R,3R,6S)-6-[2-[[[(3,5-dimethyl-4-isoxazolyl)amino]-oxomethyl]amino]ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzamide
Uniqueness
N~3~-[2-({[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N6O2S |
---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)carbamothioylamino]ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H20N6O2S/c1-8-7-11(18-20(8)4)13(21)15-5-6-16-14(23)17-12-9(2)19-22-10(12)3/h7H,5-6H2,1-4H3,(H,15,21)(H2,16,17,23) |
InChI Key |
BNQHYNLRVJKMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCNC(=S)NC2=C(ON=C2C)C |
Origin of Product |
United States |
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